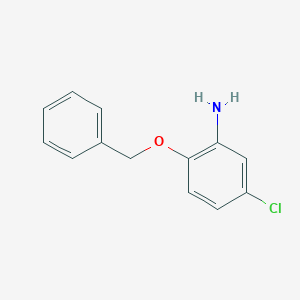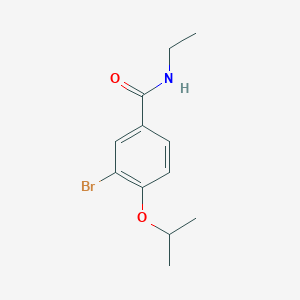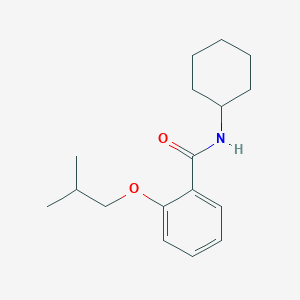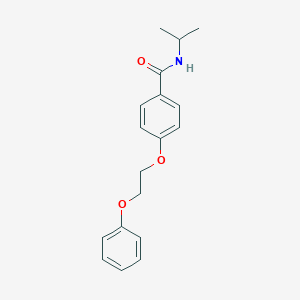![molecular formula C20H28N2O3 B499150 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-adamantylamine with 4-formyl-2-methoxyphenol to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
科学研究应用
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and stability.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-(2-Adamantylamino)-4-amino-s-triazine: Known for its antimicrobial properties.
1-(2-Adamantyl)-3-(4,5-dioxo-2-imidazolidinylidene)guanidine: Used as an intermediate in the synthesis of various derivatives.
Methyl maleopimarate derivatives: Synthesized for their potential biological activities.
Uniqueness
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of an adamantyl group and a phenoxyacetamide structure. This combination imparts stability, lipophilicity, and the ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
分子式 |
C20H28N2O3 |
|---|---|
分子量 |
344.4g/mol |
IUPAC 名称 |
2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-9-12(2-3-17(18)25-11-19(21)23)10-22-20-15-5-13-4-14(7-15)8-16(20)6-13/h2-3,9,13-16,20,22H,4-8,10-11H2,1H3,(H2,21,23) |
InChI 键 |
LGCJLNNZZCXEQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B499068.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B499076.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)
![5-bromo-N-[4-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B499078.png)

![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
![3-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B499084.png)


